(6-Cyanopyridin-2-yl)boronic acid
CAS No.: 848500-38-9
Cat. No.: VC11994819
Molecular Formula: C6H5BN2O2
Molecular Weight: 147.93 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 848500-38-9 | 
|---|---|
| Molecular Formula | C6H5BN2O2 | 
| Molecular Weight | 147.93 g/mol | 
| IUPAC Name | (6-cyanopyridin-2-yl)boronic acid | 
| Standard InChI | InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H | 
| Standard InChI Key | VZUKKKADKQKMJA-UHFFFAOYSA-N | 
| SMILES | B(C1=NC(=CC=C1)C#N)(O)O | 
| Canonical SMILES | B(C1=NC(=CC=C1)C#N)(O)O | 
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s structure consists of a pyridine ring with substituents at the 2- and 6-positions. The boronic acid group () at the 2-position enables participation in Suzuki-Miyaura cross-coupling reactions, while the cyano group () at the 6-position influences electronic distribution and stability. Computational analyses reveal a polar surface area (PSA) of 77.14 Ų , indicating moderate solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 147.93 g/mol | 
| Exact Mass | 148.044 g/mol | 
| Polar Surface Area | 77.14 Ų | 
| CAS Number | 1164100-80-4 | 
Synthesis and Manufacturing
General Synthetic Routes
A patented method for synthesizing 2-cyanophenylboronic acid derivatives involves reacting aromatic nitriles with trialkoxyboranes in the presence of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and alkali metal salts . Although this protocol specifically targets 2-cyanophenyl derivatives, analogous strategies may apply to pyridine-based analogues. For instance, halogenated pyridine precursors could undergo cyanation followed by boronation.
Key Reaction Steps :
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Lithiation: Deprotonation of the aromatic nitrile using LiTMP.
 - 
Borylation: Reaction with trialkoxyborane (e.g., trimethyl borate) to install the boronic acid moiety.
 - 
Work-up: Acidic hydrolysis to yield the final boronic acid.
 
Alternative Approaches
The synthesis of (4-bromo-6-cyanopyridin-2-yl)boronic acid pinacol ester (CAS: MFCD22545830) demonstrates the feasibility of introducing bromine and cyano groups onto the pyridine ring prior to boronate ester formation . This intermediate, with a molecular weight of 308.97 g/mol, highlights the utility of protecting groups (e.g., pinacol) in stabilizing boronic acids during synthesis .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
(6-Cyanopyridin-2-yl)boronic acid serves as a key building block in palladium-catalyzed cross-coupling reactions. A study by Urvashi et al. demonstrated the efficacy of cyanophenylboronic acids in constructing pyrazolo[3,4-b]pyridines, achieving yields up to 98% under optimized conditions . The electron-withdrawing cyano group enhances the electrophilicity of the pyridine ring, facilitating coupling with aryl halides.
Case Study: Synthesis of 3,6-Diarylpyrazolo[3,4-b]pyridines
- 
Substrates: 3-Iodo-pyrazolo[3,4-b]pyridine and (6-cyanopyridin-2-yl)boronic acid.
 - 
Conditions: Pd(OAc)₂ (5 mol%), dppf ligand, Cs₂CO₃, 1,4-dioxane/water (3:1), 100°C.
 - 
Yield: 60–95% for diarylated products.
 
Medicinal Chemistry Applications
Derivatives and Modifications
Pinacol Ester Derivatives
The pinacol ester of (4-bromo-6-cyanopyridin-2-yl)boronic acid (Synblock Catalog #: AB80654) is a stabilized derivative with improved handling properties . Its molecular formula and weight of 308.97 g/mol make it suitable for storage and iterative synthesis.
Table 2: Comparative Data for Boronic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | 
|---|---|---|
| (6-Cyanopyridin-2-yl)boronic acid | 147.93 | |
| (4-Bromo-6-cyanopyridin-2-yl)boronic acid pinacol ester | 308.97 | |
| (2-Cyanopyridin-4-yl)boronic acid | 147.93 | 
Halogenated Analogues
Bromine or chlorine substituents on the pyridine ring (e.g., 4-bromo-6-cyanopyridin-2-yl) enable further functionalization via cross-coupling or nucleophilic substitution . Such modifications are critical for tuning solubility and bioactivity.
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